molecular formula C11H10F3N5O2 B302415 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B302415
M. Wt: 301.22 g/mol
InChI Key: TVODKKOVVLUHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been used extensively in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has been studied for its mechanism of action and potential future directions.

Mechanism of Action

The exact mechanism of action of 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as modulate the release of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its ability to modulate various cellular processes. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the use of 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide in scientific research. These include further studies on its potential use in cancer treatment, as well as its effects on the central nervous system and other cellular processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been extensively studied for its various biochemical and physiological effects. Its ability to modulate various cellular processes makes it a valuable tool in scientific research, and its potential future directions include further studies on its use in cancer treatment and its effects on the central nervous system.

Synthesis Methods

The synthesis of 4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with ammonium hydroxide to form the final compound.

Scientific Research Applications

4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide has been used in various scientific studies due to its ability to modulate various biochemical and physiological processes. This compound has been studied for its potential use in cancer treatment, as well as its effects on the central nervous system.

properties

Product Name

4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C11H10F3N5O2

Molecular Weight

301.22 g/mol

IUPAC Name

4-amino-N//'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-3-1-2-6(4-7)5-20-18-9(15)8-10(16)19-21-17-8/h1-4H,5H2,(H2,15,18)(H2,16,19)

InChI Key

TVODKKOVVLUHFE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO/N=C(\C2=NON=C2N)/N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N

Origin of Product

United States

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